molecular formula C6H3Cl2N3 B6247654 4,7-dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 2052588-83-5

4,7-dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B6247654
CAS RN: 2052588-83-5
M. Wt: 188
InChI Key:
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Description

Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It’s an interesting compound that has gained much attention in recent years .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of 1,2,4-triazines with nitroalkane anions under nucleophilic substitution of hydrogen has been reported .

Mechanism of Action

Pyrrolo[2,1-f][1,2,4]triazine is known to target specific proteins or enzymes that are dysregulated in cancer, making it a promising compound for targeted therapy .

Safety and Hazards

Safety data sheets for similar compounds suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Pyrrolo[2,1-f][1,2,4]triazine is a promising compound for future research, especially in the development of kinase inhibitors for cancer therapy .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,7-dichloropyrrolo[2,1-f][1,2,4]triazine involves the reaction of 4,7-dichloropyrrole with cyanamide followed by cyclization with phosphorus oxychloride.", "Starting Materials": [ "4,7-dichloropyrrole", "cyanamide", "phosphorus oxychloride" ], "Reaction": [ "Step 1: 4,7-dichloropyrrole is reacted with cyanamide in the presence of a base such as sodium hydroxide to form 4,7-dichloropyrrolo[2,1-f][1,2,4]triazine intermediate.", "Step 2: The intermediate is then cyclized with phosphorus oxychloride in the presence of a base such as triethylamine to form the final product, 4,7-dichloropyrrolo[2,1-f][1,2,4]triazine." ] }

CAS RN

2052588-83-5

Molecular Formula

C6H3Cl2N3

Molecular Weight

188

Purity

95

Origin of Product

United States

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